PF-03654764 - 935840-35-0

PF-03654764

Catalog Number: EVT-1588785
CAS Number: 935840-35-0
Molecular Formula: C20H28F2N2O
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-03654764 has been used in trials studying the basic science and treatment of Allergic Rhinitis.
Overview

PF-03654764, also known as Pitolisant, is a selective and orally active antagonist of the histamine H3 receptor. It has garnered attention for its potential therapeutic applications, particularly in the treatment of sleep disorders such as narcolepsy. This compound is classified as a histamine H3 receptor antagonist, which plays a significant role in modulating neurotransmitter release and influencing various neurological functions.

Source and Classification

PF-03654764 was developed by Pfizer and is part of a class of compounds that target the histamine H3 receptor. Its chemical structure is characterized by a biphenyloxy-alkyl-piperidine framework, which contributes to its pharmacological properties. The compound has been studied extensively for its pharmacodynamics and pharmacokinetics, demonstrating a high affinity for the human and rat histamine H3 receptors with inhibition constants (Kis) of approximately 1.2 nM and 7.9 nM, respectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-03654764 involves several key steps that utilize various organic chemistry techniques. The initial approach typically begins with the formation of the biphenyl core, followed by the introduction of the piperidine moiety.

  1. Biphenyl Formation: This can be achieved through coupling reactions involving aryl halides and organometallic reagents.
  2. Piperidine Synthesis: The piperidine ring is often constructed via reductive amination or cyclization reactions involving suitable precursors.
  3. Functionalization: Subsequent steps involve selective functionalization to introduce necessary substituents that enhance receptor binding affinity.
Molecular Structure Analysis

Structure and Data

PF-03654764 has a complex molecular structure that can be represented as follows:

  • Chemical Formula: C20_{20}H24_{24}N2_{2}O
  • Molecular Weight: 312.42 g/mol
  • Structural Features: The molecule features a biphenyloxy group linked to a piperidine ring, which is essential for its activity at the histamine H3 receptor.

The three-dimensional conformation of PF-03654764 allows it to effectively interact with the binding site of the histamine H3 receptor, facilitating its antagonistic effects .

Chemical Reactions Analysis

Reactions and Technical Details

PF-03654764 undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding Interactions: The primary reaction of interest is the binding interaction with the histamine H3 receptor, where it acts as an antagonist.
  2. Metabolic Pathways: In vivo studies indicate that PF-03654764 is metabolized primarily in the liver, involving cytochrome P450 enzymes that facilitate its clearance from the body.
  3. Stability Studies: Assessments have shown that PF-03654764 maintains stability under physiological conditions, which is critical for its therapeutic efficacy.

These reactions illustrate the compound's role in modulating neurotransmitter systems through its interactions with specific receptors .

Mechanism of Action

Process and Data

PF-03654764 functions primarily as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it inhibits its activity, leading to increased release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin. This mechanism enhances wakefulness and cognitive function, making it particularly useful for treating conditions like narcolepsy.

  1. Receptor Interaction: Upon administration, PF-03654764 binds to the histamine H3 receptor, causing a conformational change that reduces receptor activity.
  2. Neurotransmitter Release: The inhibition of histamine release leads to an increase in other neurotransmitters, promoting alertness and reducing sleepiness.

This dual action on neurotransmitter systems underpins its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-03654764 exhibits several notable physical and chemical properties:

These properties are critical for formulation development and ensuring bioavailability in clinical settings .

Applications

Scientific Uses

PF-03654764 has several significant applications within scientific research and clinical practice:

  1. Narcolepsy Treatment: Approved for use in treating narcolepsy due to its ability to promote wakefulness.
  2. Cognitive Enhancement: Investigated for potential use in cognitive disorders where improvement in attention and memory is desired.
  3. Research Tool: Utilized in research settings to study histamine signaling pathways and their implications in various neurological conditions.

The ongoing research into PF-03654764 continues to explore its broader therapeutic potential beyond sleep disorders .

Introduction to Histamine H<sub>3</sub> Receptor Antagonism as a Therapeutic Paradigm

Pharmacological Rationale for Dual H1/H3 Receptor Targeting in Allergic Inflammation

Histamine mediates allergic responses through four G-protein-coupled receptors (H1-H4), with H1 receptors primarily driving early-phase symptoms like rhinorrhea and sneezing. However, conventional H1 antagonists (e.g., fexofenadine) provide suboptimal relief for nasal congestion due to complex neurovascular mechanisms involving sympathetic regulation [5] [7]. This limitation stems from histamine H3 receptors' role as presynaptic autoreceptors on central and peripheral neurons, where they inhibit norepinephrine release and modulate vascular tone in nasal mucosa [9] [10].

Dual blockade addresses complementary pathways:

  • H1 inhibition: Reduces vascular permeability and sensory nerve activation
  • H3 antagonism: Enhances norepinephrine release, restoring sympathetic control of venous sinusoidsPreclinical models demonstrate that combining H1 and H3 antagonists synergistically reduces nasal obstruction, with H3 antagonists increasing histamine release 3-5 fold in the CNS and peripheral tissues [3] [8]. PF-03654764 emerged as a candidate for combination therapy due to its >1000-fold selectivity for H3 over H1, H2, and H4 receptors, minimizing off-target effects while enabling complementary mechanisms [3] [8].

Table 1: Receptor Binding Profile of PF-03654764

ReceptorSpeciesKi (nM)pKiAssay System
H3Human1.28.98Whole cell
H3Rat7.98.10Whole cell
H3Human1.48.84HEK-293 cells
H3Rat197.73HEK-293 cells

Source: [3] [8]

Structural Classification of Non-Imidazole Dibasic H3 Antagonists

Early H3 antagonists featured imidazole rings (e.g., thioperamide), which caused cytochrome P450 inhibition and poor blood-brain barrier penetration [9]. PF-03654764 belongs to a novel class of non-imidazole dibasic antagonists characterized by:

  • A trans-3-fluorocyclobutane carboxamide core
  • Phenylmethylamine scaffold with fluorobenzene substitutions
  • Pyrrolidinylmethyl linker facilitating receptor interactions
  • Isobutylamide side chain optimizing pharmacokinetics [1] [2]

The molecular framework (C20H28F2N2O; MW 350.45 g/mol) features two defined stereocenters with absolute (1R,3R) configuration, critical for high-affinity binding. X-ray crystallography confirms the trans orientation of fluorinated cyclobutane and fluorophenyl groups creates optimal spatial geometry for H3 receptor engagement [2] [6]. The absence of imidazole eliminates CYP inhibition while maintaining sub-nanomolar affinity through:

  • Ionic bonding between protonated pyrrolidine nitrogen and Asp114
  • Hydrophobic interactions of fluorinated aryl groups with TM5/6 domains
  • Hydrogen bonding of carboxamide with Glu206 [8]

Table 2: Structural Evolution of H3 Antagonists

GenerationPrototypeCore StructureLimitationsAdvancements in PF-03654764
First (imidazole)ThioperamideImidazole-heterocycleCYP inhibition, hepatotoxicityNon-imidazole scaffold
Second (dibasic)PF-03654746Ethylcyclobutane carboxamideHigher rat H3 KiIsobutylamide group (rat Ki = 7.9 nM)
Clinical candidatePitolisantChlorophenyl-piperidineModerate human H3 affinity (Ki~10nM)Enhanced human H3 affinity (Ki=1.2nM)

Source: [2] [9]

Evolutionary Trajectory of PF-03654764 Within H3 Antagonist Development

PF-03654764 emerged from five design cycles optimizing trans-3-fluorocyclobutanecarboxamides at Pfizer [2]. The development pathway addressed key challenges in H3 antagonist design:

Preclinical Optimization

Initial lead PF-03654746 (N-ethyl derivative) showed excellent human H3 affinity but species-specific variability in rat models. Structural modification to the isobutylamide chain (PF-03654764) improved rat receptor binding (Ki 7.9 nM vs 19 nM for earlier analogs) while maintaining human H3 potency [2] [8]. Metabolic stability was enhanced in human liver microsomes (t1/2 = 120 min; CLh < 5 mL/min/kg), predicting low hepatic clearance in humans [3]. CYP inhibition screening revealed IC50 >30 μM for major isoforms (1A2, 2D6, 3A4), mitigating drug interaction risks [4] [10].

Clinical Translation

Phase I studies established an oral 5 mg dose yielding plasma concentrations (~14 ng/mL) exceeding 10× human H3 Ki with Tmax ~1-2 hours [5] [10]. Projected human pharmacokinetics included:

  • Plasma clearance: 3 mL/min/kg
  • Elimination half-life: 16 hours
  • Oral bioavailability: >50% (based on animal models) [10]

Phase II trials in allergic rhinitis employed ragweed pollen challenge in Environmental Exposure Units (EEU), assessing PF-03654764 (5 mg) combined with fexofenadine (60 mg). While superior to placebo in reducing Total Nasal Symptom Scores (TNSS; onset 60 min), it did not surpass fexofenadine/pseudoephedrine controls [5] [10]. Development was discontinued despite favorable target engagement, reflecting clinical efficacy limitations rather than pharmacological shortcomings.

Table 3: Developmental Timeline of PF-03654764

PhaseKey FindingsSignificance
PreclinicalKi = 1.2 nM (hH3); >1000× selectivity over other histamine receptorsValidated target specificity
PreclinicalHLM stability t1/2 = 120 min; CLh <5 mL/min/kgPredicted low hepatic clearance
Phase I5 mg dose achieved Cmax ~14 ng/mL (10× Ki)Established therapeutic exposure
Phase II (NCT01033396)TNSS reduction vs placebo (p<0.05); onset 60 minProof-of-mechanism in allergic inflammation
Phase IIComparable to fexofenadine/pseudoephedrine in congestion reliefDid not meet superiority endpoint

Source: [2] [5] [10]

Table 4: PF-03654764 Compound Summary

PropertyIdentifier
Systematic Name(1r,3r)-3-fluoro-3-{3-fluoro-4-[(pyrrolidin-1-yl)methyl]phenyl}-N-(2-methylpropyl)cyclobutane-1-carboxamide
CAS Registry935840-35-0
Molecular FormulaC20H28F2N2O
Molecular Weight350.45 g/mol
InChI KeyDJRDLCHHQYHQQK-UKIBZPOASA-N
DrugBank IDDB12360
PubChem CID16119082
UNIIFPI2G03BJ1
ChEMBL IDCHEMBL2206292

Source: [1] [4] [6]

Properties

CAS Number

935840-35-0

Product Name

PF-03654764

IUPAC Name

3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide

Molecular Formula

C20H28F2N2O

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H28F2N2O/c1-14(2)12-23-19(25)16-10-20(22,11-16)17-6-5-15(18(21)9-17)13-24-7-3-4-8-24/h5-6,9,14,16H,3-4,7-8,10-13H2,1-2H3,(H,23,25)

InChI Key

DJRDLCHHQYHQQK-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F

Synonyms

3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)-N-(2-methylpropyl)cyclobutanecarboxamide
PF 03654764
PF-03654764
PF03654764

Canonical SMILES

CC(C)CNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.